BenchChemオンラインストアへようこそ!

Anilinoquinazoline

EGFR inhibition Kinase assay Wild-type EGFR

As the foundational ATP-competitive pharmacophore of clinically validated EGFR inhibitors, 4-anilinoquinazoline is essential for kinase-targeted drug discovery. However, generic substitution risks suboptimal therapy—your experimental model dictates which derivative you need. For wild-type EGFR, afatinib delivers 6.2× greater potency than gefitinib (IC₅₀ 0.5 vs 3.1 nM). For T790M gatekeeper mutations, only irreversible anilinoquinazolines like afatinib remain active (IC₅₀ 99 nM vs >4,000 nM for reversible agents), while HER2-driven studies demand afatinib’s 24.5× selectivity advantage over gefitinib. Align procurement with assay endpoints.

Molecular Formula C14H11N3
Molecular Weight 221.26 g/mol
Cat. No. B1252766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnilinoquinazoline
Synonyms4-anilinoquinazoline
anilino quinazoline
anilino-quinazoline
anilinoquinazoline
Molecular FormulaC14H11N3
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=N2
InChIInChI=1S/C14H11N3/c1-2-7-12(8-3-1)16-14-15-10-11-6-4-5-9-13(11)17-14/h1-10H,(H,15,16,17)
InChIKeyAHLKSOXEVRYIRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anilinoquinazoline EGFR Tyrosine Kinase Inhibitors: Core Scaffold Properties and Procurement Considerations


The 4-anilinoquinazoline scaffold constitutes the foundational ATP-competitive pharmacophore for a clinically validated class of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, afatinib, and dacomitinib [1]. The core structural features—an aniline substituent at the quinazoline C-4 position and electron-donating groups on the quinazoline ring—are essential for binding to the ATP pocket of EGFR, with the most potent historical analogue (6,7-dimethoxy derivative, compound 20) demonstrating an IC₅₀ of 29 pM and high selectivity for EGFR over other tyrosine kinases [2]. This scaffold serves as the structural template for both reversible first-generation inhibitors and irreversible second-generation inhibitors incorporating electrophilic warheads (e.g., acrylamide) that form covalent bonds with Cys797 of EGFR [3].

Why Anilinoquinazoline-Based EGFR Inhibitors Cannot Be Interchanged: Evidence-Based Differentiation


Despite sharing the 4-anilinoquinazoline core, clinically approved EGFR TKIs within this class exhibit profound quantitative differences in wild-type EGFR inhibitory potency (up to 314-fold variation in IC₅₀), selectivity across ErbB family members, and crucially, activity against specific activating mutations and acquired resistance variants such as T790M [1]. Substitution at the aniline ring (e.g., 3-chloro-4-fluoroanilino in gefitinib vs. 3-ethynylanilino in erlotinib) and the presence or absence of an irreversible electrophilic warhead directly determine the spectrum of actionable mutations and resistance liabilities [2]. Generic substitution without consideration of mutation-specific IC₅₀ values, efflux ratio differences affecting gut absorption, and clinically validated progression-free survival outcomes risks suboptimal therapeutic selection [3].

Quantitative Comparative Evidence: Anilinoquinazoline EGFR Inhibitor Differentiation Guide


Wild-Type EGFR Inhibitory Potency: Afatinib vs. Gefitinib vs. Erlotinib Head-to-Head Comparison

In isolated enzyme assays measuring wild-type EGFR inhibition, afatinib (an irreversible 4-anilinoquinazoline derivative) demonstrated superior potency compared to the reversible first-generation anilinoquinazoline inhibitors gefitinib and erlotinib. Afatinib exhibited an IC₅₀ of 0.5 nM, compared to 0.56 nM for erlotinib and 3.1 nM for gefitinib [1]. In a separate head-to-head study measuring EC₅₀ values against wild-type EGFR, afatinib showed 60 nM, while erlotinib and gefitinib required 110 nM and 157 nM, respectively [2].

EGFR inhibition Kinase assay Wild-type EGFR

Activating Mutation Sensitivity: L858R Mutant EGFR IC₅₀ Comparison

Against the L858R activating mutation, afatinib demonstrates substantially greater inhibitory potency than both gefitinib and erlotinib. In isolated enzyme assays, afatinib exhibits an IC₅₀ of 4 nM against L858R, compared to 16 nM for erlotinib and 26 nM for gefitinib [1]. In cellular Ba/F3 models expressing EGFR L858R, the potency differential is even more pronounced: afatinib IC₅₀ <0.3 nM, versus 10.4 nM for gefitinib and 3 nM for osimertinib (non-anilinoquinazoline third-generation comparator) [2].

EGFR L858R mutation NSCLC Kinase inhibition

T790M Resistance Mutation: Irreversible vs. Reversible Inhibitor Differentiation

The T790M gatekeeper mutation confers high-level resistance to reversible first-generation anilinoquinazoline inhibitors. Erlotinib and gefitinib show IC₅₀ values >4,000 nM (>4 μM) against EGFR L858R/T790M double-mutant cells, representing a >800-fold loss of potency relative to L858R alone [1]. In contrast, afatinib, which contains an acrylamide warhead enabling irreversible covalent binding to Cys797, retains potency against L858R/T790M with an IC₅₀ of 99 nM in the same assay system [1]. In Ba/F3 cellular models, afatinib shows IC₅₀ of 39.2 nM against T790M/L858R, while gefitinib requires 5,922 nM—a 152-fold difference [2].

EGFR T790M Acquired resistance Irreversible inhibitor

ErbB Family Selectivity: Afatinib vs. Gefitinib vs. Erlotinib Kinase Profiling

Anilinoquinazoline-based EGFR inhibitors exhibit distinct selectivity profiles across the ErbB receptor tyrosine kinase family. Afatinib demonstrates potent dual EGFR/HER2 inhibition with HER2 IC₅₀ of 14 nM, whereas gefitinib and erlotinib show markedly reduced HER2 activity with IC₅₀ values of 343 nM and 512 nM, respectively [1]. Against HER4, afatinib maintains an IC₅₀ of 1 nM, while gefitinib (476 nM) and erlotinib (790 nM) show negligible HER4 inhibition [1]. This differential pan-ErbB profile of irreversible anilinoquinazoline derivatives contrasts with the EGFR-restricted selectivity of reversible first-generation compounds.

ErbB family HER2 inhibition Kinase selectivity

Gut Epithelial Transfer and Efflux Ratio: Pharmacokinetic Differentiation in Caco-2 Model

In a standardized Caco-2 gut epithelial model comparing seven clinically approved TKIs, anilinoquinazoline derivatives exhibited substantial differences in apical-to-basolateral permeability (Papp) and efflux ratios. Afatinib showed Papp of 1.5 × 10⁻⁶ cm/s with a highly negative net absorption (efflux ratio >5), while gefitinib demonstrated Papp of 0.38 × 10⁻⁶ cm/s with neutral efflux (efflux ratio 1.0), and erlotinib showed the lowest permeability at 0.13 × 10⁻⁶ cm/s with efflux ratio >5 [1]. Intracellular accumulation in Caco-2 cells was undetectable for erlotinib, low for afatinib (0.45 pmol/μg protein), and intermediate for gefitinib (0.79 pmol/μg protein) [1].

Pharmacokinetics Caco-2 permeability Oral bioavailability

Clinical Progression-Free Survival and Overall Survival: Real-World Comparative Outcomes

In a real-world study of 9,478 South Korean patients with EGFR-mutant NSCLC receiving first-line anilinoquinazoline-based TKIs (2012-2018), median overall survival differed significantly among treatment groups: 28.8 months for afatinib, 25.3 months for gefitinib, and 23.9 months for erlotinib (p < 0.001) [1]. A separate real-world Vietnamese study (n=211) reported median progression-free survival of 18.4 months for afatinib, 13.4 months for erlotinib, and 12.2 months for gefitinib (p = 0.001), with overall response rates of 73.6%, 77.1%, and 76.5%, respectively [2].

Progression-free survival Overall survival NSCLC clinical outcomes

Optimal Application Scenarios for Anilinoquinazoline EGFR Inhibitors Based on Quantitative Evidence


Wild-Type EGFR Kinase Inhibition Assays Requiring Maximum Potency

For in vitro kinase assays targeting wild-type EGFR where maximal inhibitory potency is the primary selection criterion, afatinib (IC₅₀ = 0.5 nM) provides 6.2× greater potency than gefitinib (IC₅₀ = 3.1 nM) and modest improvement over erlotinib (IC₅₀ = 0.56 nM) in isolated enzyme systems [1]. This potency advantage translates to cellular EC₅₀ differences of 2.6× to 6.2× [2]. Researchers should select afatinib when assay sensitivity or low-nanomolar target engagement is required.

T790M-Mediated Acquired Resistance Modeling

Any experimental model incorporating the EGFR T790M gatekeeper mutation requires an irreversible anilinoquinazoline inhibitor. Reversible first-generation compounds gefitinib and erlotinib show IC₅₀ values exceeding 4,000 nM against L858R/T790M double-mutant cells, rendering them functionally inactive [1]. Afatinib retains potency (IC₅₀ = 99 nM) through covalent binding to Cys797, providing >40× greater activity. In Ba/F3 T790M/L858R models, afatinib (39.2 nM) outperforms gefitinib (5,922 nM) by 152-fold [2].

Dual EGFR/HER2 Signaling Studies in HER2-Amplified Tumor Models

Studies requiring concurrent inhibition of EGFR and HER2 (e.g., breast cancer, HER2-positive NSCLC) must utilize irreversible anilinoquinazoline derivatives such as afatinib (HER2 IC₅₀ = 14 nM) rather than first-generation reversible inhibitors gefitinib (HER2 IC₅₀ = 343 nM) or erlotinib (HER2 IC₅₀ = 512 nM) [1]. The 24.5× to 36.6× differential in HER2 potency renders gefitinib and erlotinib unsuitable for dual-target experimental designs.

Translational Research Referencing Real-World Clinical Outcomes

For preclinical programs intended to bridge to clinical studies in EGFR-mutant NSCLC, real-world data demonstrate afatinib's median overall survival advantage of 3.5 months over gefitinib (28.8 vs. 25.3 months) and 4.9 months over erlotinib (28.8 vs. 23.9 months) in large-scale observational cohorts [1]. Progression-free survival differences are even more pronounced: 18.4 months for afatinib versus 12.2 months for gefitinib and 13.4 months for erlotinib (p = 0.001) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anilinoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.